molecular formula C10H13N3 B11914023 2-(1H-Indazol-3-yl)-N-methylethanamine

2-(1H-Indazol-3-yl)-N-methylethanamine

Cat. No.: B11914023
M. Wt: 175.23 g/mol
InChI Key: LWKLWLBGGZVDEU-UHFFFAOYSA-N
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Description

2-(1H-Indazol-3-yl)-N-methylethanamine is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an indazole ring, which is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, and an ethanamine side chain.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Indazol-3-yl)-N-methylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethanamine side chain can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or bromine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the ethanamine side chain.

Scientific Research Applications

2-(1H-Indazol-3-yl)-N-methylethanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-Indazol-3-yl)-N-methylethanamine involves its interaction with specific molecular targets and pathways. The indazole ring structure allows the compound to bind to various enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

    1H-Indazole: A structurally similar compound with a single hydrogen atom at the nitrogen position.

    2H-Indazole: Another tautomeric form of indazole with different stability and reactivity.

    Indazole-3-carboxylic acid: A derivative with a carboxyl group at the third position of the indazole ring.

Uniqueness: 2-(1H-Indazol-3-yl)-N-methylethanamine is unique due to its specific ethanamine side chain, which imparts distinct chemical and biological properties. This side chain allows for various modifications and functionalizations, making the compound versatile for different applications .

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

2-(2H-indazol-3-yl)-N-methylethanamine

InChI

InChI=1S/C10H13N3/c1-11-7-6-10-8-4-2-3-5-9(8)12-13-10/h2-5,11H,6-7H2,1H3,(H,12,13)

InChI Key

LWKLWLBGGZVDEU-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=C2C=CC=CC2=NN1

Origin of Product

United States

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